molecular formula C13H12O2S B14354895 3-Phenyl-2-thiophen-2-ylpropanoic acid CAS No. 91902-78-2

3-Phenyl-2-thiophen-2-ylpropanoic acid

Cat. No.: B14354895
CAS No.: 91902-78-2
M. Wt: 232.30 g/mol
InChI Key: DDSSZBSJRNFOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2-thiophen-2-ylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl group and a thiophene ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-2-thiophen-2-ylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the carboxylation of Grignard reagents, where the Grignard reagent reacts with carbon dioxide to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-thiophen-2-ylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-2-thiophen-2-ylpropanoic acid involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the context of its application and are subjects of ongoing research .

Comparison with Similar Compounds

    3-Phenylpropanoic acid: Lacks the thiophene ring, making it less versatile in certain applications.

    2-Thiophen-2-ylpropanoic acid: Lacks the phenyl group, which affects its chemical reactivity and applications.

    Cinnamic acid: Contains a phenyl group but differs in the position and type of functional groups.

Uniqueness: 3-phenyl-2-thiophen-2-ylpropanoic acid is unique due to the presence of both phenyl and thiophene rings, which confer distinct chemical and physical properties. This combination allows for a broader range of reactions and applications compared to similar compounds .

Properties

CAS No.

91902-78-2

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

3-phenyl-2-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C13H12O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15)

InChI Key

DDSSZBSJRNFOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.